molecular formula C9H12N4O B1482126 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098013-26-2

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1482126
CAS No.: 2098013-26-2
M. Wt: 192.22 g/mol
InChI Key: VJKCSYBVQBUYJT-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family This compound features a fused imidazole and pyrazole ring system, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.

  • Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole derivative with hydrazine and a suitable carbonyl compound.

  • Functionalization: The ethyl and methyl groups are introduced through subsequent functionalization reactions, such as alkylation.

  • Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an amine under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Nucleophiles like amines, alcohols, or halides, and leaving groups such as tosylates or mesylates.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or aldehydes.

  • Substitution: Substituted imidazopyrazoles or other derivatives.

Scientific Research Applications

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is compared with other similar compounds, such as:

  • Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure but differ in their ring fusion and substitution patterns.

  • Pyrazole derivatives: These compounds have a pyrazole ring but lack the imidazole moiety.

  • Carboxamide derivatives: These compounds contain the carboxamide group but may have different heterocyclic structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-3-12-4-5-13-9(12)7(8(10)14)6(2)11-13/h4-5H,3H2,1-2H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKCSYBVQBUYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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